Oxalic acid-1,2-13C2 chemical properties and stability
Oxalic acid-1,2-13C2 chemical properties and stability
The following technical guide details the chemical properties, stability, and critical applications of Oxalic acid-1,2-13C2 , designed for researchers in metabolic tracing and clinical diagnostics.
Chemical Properties, Stability & Analytical Applications
Executive Summary
Oxalic acid-1,2-13C2 (HO
Unlike single-labeled analogs, the +2 Da mass shift provides superior spectral resolution in mass spectrometry (MS), eliminating crosstalk from natural isotopic envelopes. Furthermore, its unique nuclear spin symmetry makes it a candidate for advanced hyperpolarized Magnetic Resonance Imaging (MRI) probes, capable of sensing metabolic flux in real-time.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The substitution of
Table 1: Comparative Physicochemical Properties
| Property | Natural Oxalic Acid ( | Oxalic Acid-1,2-13C2 ( |
| Formula | C | |
| Molecular Weight | 90.03 g/mol | 92.02 g/mol (+1.99 Da) |
| Appearance | White crystalline solid | White crystalline solid |
| pKa (25°C) | pKa | pKa |
| Solubility | ~108 g/L (Water) | ~108 g/L (Water) |
| Isotopic Purity | 1.1% natural abundance | Typically ≥99 atom % |
| MS Precursor Ion | m/z 89 (M-H) | m/z 91 (M-H) |
Expert Insight: The NMR "Symmetry Paradox"
In
-
Observation: In a standard decoupled
C NMR spectrum, you will observe a singlet , not a doublet. The magnetic equivalence of the two carbons masks the scalar coupling. -
Implication: To measure the coupling constant or utilize the spin-state for hyperpolarization (SABRE or DNP), one must "break" the symmetry—typically by mono-esterification or by binding the molecule to an enzyme active site [1].
Stability & Degradation Mechanisms
While chemically stable at room temperature, Oxalic acid-1,2-13C2 is susceptible to thermal decarboxylation and photolytic decomposition . Understanding these pathways is vital for maintaining standard integrity.
Thermal Decarboxylation
At temperatures exceeding 150°C (or lower in the presence of catalytic metals), oxalic acid decomposes into carbon dioxide (CO
Figure 1: Thermal decomposition pathway of 13C2-Oxalic acid. Note that the final products result in the loss of the labeled carbons as gas.
Storage Protocol
-
Temperature: Store at Room Temperature (15–25°C). Refrigeration is acceptable but unnecessary if kept dry.
-
Humidity: Highly hygroscopic. Must be stored in a desiccator. Moisture absorption alters the effective mass-to-weight ratio, leading to quantitation errors.
-
Light: Protect from UV light. Photolysis can generate CO
and H via radical mechanisms.
Core Application: LC-MS/MS Internal Standard[8][9]
The primary utility of Oxalic acid-1,2-13C2 is as an Internal Standard (IS) for clinical assays. Quantifying oxalate in urine/plasma is notoriously difficult due to ion suppression caused by co-eluting matrix components (salts, other organic acids).
Why C is Superior to Deuterium ( H)
Deuterated oxalate is not viable because the non-exchangeable protons are on the carboxyl groups, which dissociate in solution. Therefore, carbon labeling is the only stable option.
Validated Workflow: Plasma Oxalate Quantification
The following protocol outlines a self-validating workflow for analyzing plasma oxalate in Primary Hyperoxaluria patients [2].
Figure 2: LC-MS/MS sample preparation workflow. Acidification is the critical control point to ensure total oxalate (free + calcium-bound) is measured.
Protocol Steps & Causality
-
Spiking: Add
C -oxalate before any sample manipulation. This ensures the IS experiences the exact same extraction efficiency and matrix effects as the analyte. -
Acidification: Plasma oxalate often exists as calcium oxalate micro-precipitates. Acidification (pH < 2) solubilizes these precipitates. Failure to acidify results in underestimation of total oxalate.
-
Detection (MRM Transitions):
-
Analyte: m/z 89
61 (Loss of CO). -
Internal Standard: m/z 91
62 (Loss of CO). -
Note: The +2 Da shift is sufficient to avoid overlap with the natural M+2 isotope of endogenous oxalate (which is <0.5% abundance).
-
Emerging Application: Hyperpolarized MRI[10][11][12][13]
While Pyruvate is the most common hyperpolarized probe,
-
Mechanism: The long-lived singlet state of the coupled
C- C pair (accessible when symmetry is broken) can store hyperpolarization for minutes, far longer than the T1 relaxation time of standard probes [3]. -
Utility: It allows for the imaging of metabolic pathways involving oxalate oxidase or monitoring pH changes in renal structures.
References
-
Lloyd, L. et al. "Tuning of pH Enables Carbon-13 Hyperpolarization of Oxalates by SABRE." Royal Society of Chemistry, 2020.
-
Gong, Y. et al. "Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials." Bioanalysis, 2020.[1]
-
Stewart, N.J. et al. "Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State."[2] Antioxidants & Redox Signaling, 2020.[1]
-
Sigma-Aldrich. "Safety Data Sheet: Oxalic acid." Merck KGaA, 2024.
